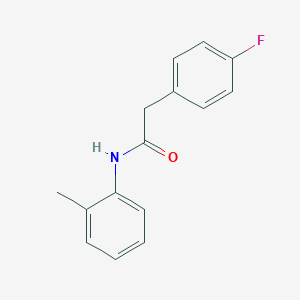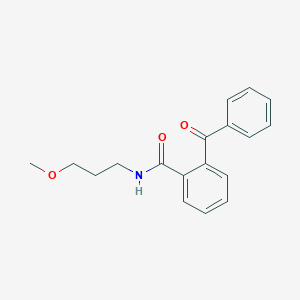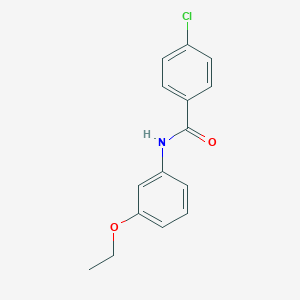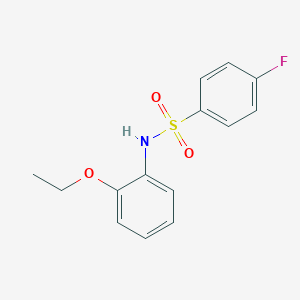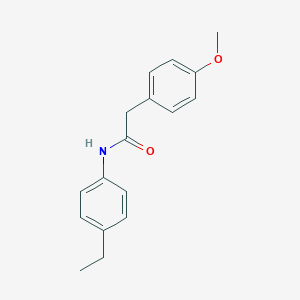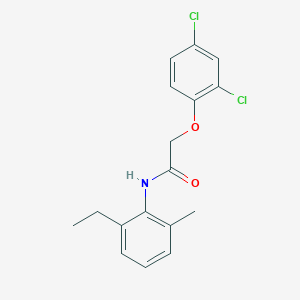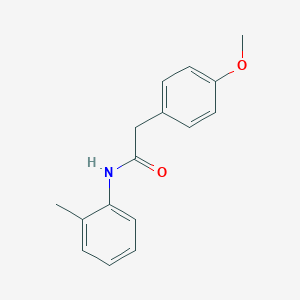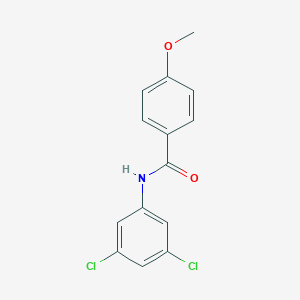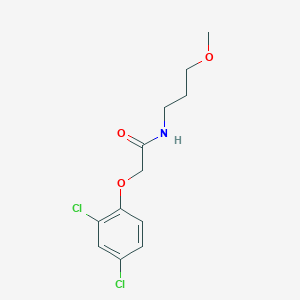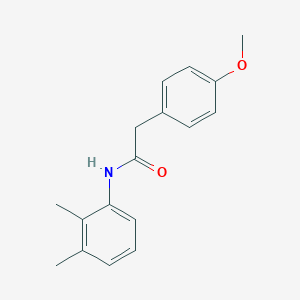
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide, also known as DMC, is a chemical compound that has gained attention for its potential use in scientific research. DMC is a member of the acetanilide family, which has been extensively studied for its pharmacological properties. DMC has been shown to have a variety of effects on the body, including analgesic and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential use as an analgesic. Studies have shown that N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has significant analgesic effects in animal models, suggesting that it may be useful for the treatment of pain in humans. Additionally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is thought to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a type of hormone that plays a role in inflammation and pain. By inhibiting COX enzymes, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide may reduce the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have antipyretic effects, meaning that it can reduce fever. Additionally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied, meaning that there is a significant body of research on its properties and potential applications. However, there are also some limitations to using N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments. For example, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have some toxicity in animal models, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of pain and inflammation in humans. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide and its potential applications in other areas, such as the treatment of oxidative stress-related conditions. Finally, there is a need for additional studies to evaluate the safety and toxicity of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide in humans, which will be important for its potential use as a therapeutic agent.
Synthesemethoden
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylaniline with 4-methoxybenzoyl chloride. The resulting product is then treated with acetic anhydride to yield N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. The synthesis of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-12-5-4-6-16(13(12)2)18-17(19)11-14-7-9-15(20-3)10-8-14/h4-10H,11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
BSTKKKXXIBOVBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



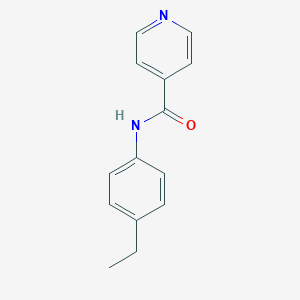

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
